molecular formula C14H8F2N2O B1358583 N-(4-Cyanophenyl)-3,4-difluorobenzamide CAS No. 1007802-68-7

N-(4-Cyanophenyl)-3,4-difluorobenzamide

Cat. No. B1358583
CAS RN: 1007802-68-7
M. Wt: 258.22 g/mol
InChI Key: FAFJFXFBZWYJKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Cyanophenyl)-3,4-difluorobenzamide, also known as 4-Cyano-3,4-difluorobenzamide, is an organic compound with a wide variety of applications in research and industry. It is a white crystalline solid with a melting point of 135°C and a boiling point of 254°C. It is soluble in water and organic solvents, and has a molecular weight of 287.2 g/mol. 4-Cyano-3,4-difluorobenzamide is a versatile compound with a variety of uses, ranging from its use as a reagent in organic synthesis to its application as a pharmaceutical intermediate.

Scientific Research Applications

Biosensor Development

A significant application of derivatives of N-(4-Cyanophenyl)-3,4-difluorobenzamide is in biosensor development. Karimi-Maleh et al. (2014) describe the use of a related compound, N-(4-hydroxyphenyl)-3,5-dinitrobenzamide, in creating a highly sensitive biosensor. This biosensor, utilizing FePt/CNTs nanocomposite, effectively determines glutathione and piroxicam concentrations in various samples. The modified electrode showcased potent electron mediating behavior and precise analytical performance (Karimi-Maleh et al., 2014).

Liquid Crystal Technology

In the field of liquid crystal technology, derivatives of this compound are utilized to modify dielectric properties. Aleksandriiskaya et al. (2008) studied the effects of similar compounds, such as N-(3,4-dicyanophenyl)-4′-nonyloxybenzamide, on the dielectric properties of cyanobiphenyl liquid crystals. These compounds significantly influenced the dielectric anisotropy, birefringence, and orientational ordering of the liquid crystals, demonstrating their potential in electronic and optical device applications (Aleksandriiskaya et al., 2008).

Synthesis of Polyimides

Compounds related to this compound play a role in the synthesis of novel polyimides. Butt et al. (2005) synthesized new diamines including N-phenylbenzamides and polymerized them with various anhydrides. The resultant polymers, characterized by solubility in organic solvents and high thermal stability, have potential applications in high-performance materials (Butt et al., 2005).

Drug Synthesis and Antiviral Activity

N-Phenylbenzamide derivatives, which are structurally related to this compound, have been investigated for their antiviral properties. Ji et al. (2013) synthesized a series of these derivatives and found that one, in particular, showed promising activity against Enterovirus 71, a significant cause of viral infections. This suggests potential applications in the development of antiviral drugs (Ji et al., 2013).

properties

IUPAC Name

N-(4-cyanophenyl)-3,4-difluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F2N2O/c15-12-6-3-10(7-13(12)16)14(19)18-11-4-1-9(8-17)2-5-11/h1-7H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAFJFXFBZWYJKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)NC(=O)C2=CC(=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.